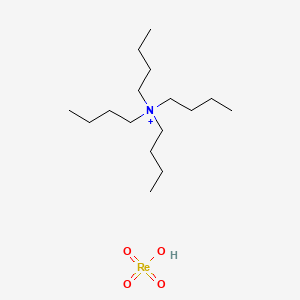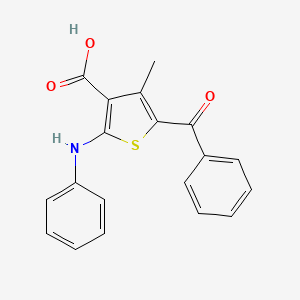
aluminum(III) trititanium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum(III) trititanium(III) chloride, also known as aluminum titanium chloride, is a chemical compound with the formula (TiCl3)3·AlCl3. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a purple, fuming powder that is sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum(III) trititanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. The reaction typically occurs at elevated temperatures, ranging from 400°C to 800°C, depending on the specific method used . One common laboratory method involves the reduction of liquid titanium tetrachloride with aluminum at around 400°C .
Industrial Production Methods
In industrial settings, this compound is produced by reducing titanium tetrachloride with hydrogen or organometallic compounds, such as organoaluminum compounds . The reaction is carried out at high temperatures to ensure complete reduction and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Aluminum(III) trititanium(III) chloride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in the synthesis of imidazolines.
Substitution: It can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organoaluminum compounds, and other halides . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include reduced titanium compounds, such as titanium(III) chloride, and various organic products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aluminum(III) trititanium(III) chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of polypropylene.
Organic Synthesis: It serves as a reducing agent in the synthesis of various organic compounds, including imidazolines.
Water Purification:
Nanoparticle Synthesis: It is used in the preparation of titanium dioxide nanoparticles.
Mechanism of Action
The mechanism of action of aluminum(III) trititanium(III) chloride involves its ability to act as a reducing agent and catalyst. In catalytic applications, it facilitates the polymerization of olefins by providing active sites for the reaction . In reduction reactions, it donates electrons to the substrate, leading to the formation of reduced products .
Comparison with Similar Compounds
Similar Compounds
Titanium(III) chloride: A similar compound with the formula TiCl3, used as a reducing agent and catalyst.
Aluminum chloride: A compound with the formula AlCl3, used as a Lewis acid in various chemical reactions.
Uniqueness
Aluminum(III) trititanium(III) chloride is unique due to its combination of aluminum and titanium, which imparts both reducing and catalytic properties. This dual functionality makes it a versatile compound in various applications, including catalysis and organic synthesis .
Properties
Molecular Formula |
AlCl12Ti3 |
|---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
trichloroalumane;trichlorotitanium |
InChI |
InChI=1S/Al.12ClH.3Ti/h;12*1H;;;/q+3;;;;;;;;;;;;;3*+3/p-12 |
InChI Key |
DGFMFXMKCUOBCD-UHFFFAOYSA-B |
Canonical SMILES |
[Al](Cl)(Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)

![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)










